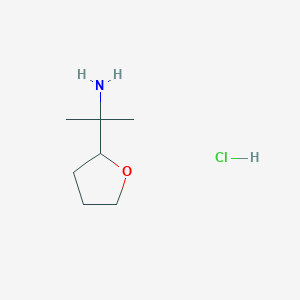

![molecular formula C15H12ClF3O2S B2608150 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride CAS No. 885950-97-0](/img/structure/B2608150.png)

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylphenyl compounds are a group of organic compounds that contain a trifluoromethyl (-CF3) group and a phenyl group . They are often used in the synthesis of various pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of fluorination and chlorination reactions . For example, in the fluidized-bed phase of a vapor-phase reactor, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring, a trifluoromethyl group, and other functional groups . The exact structure would depend on the specific compound.

Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions, depending on their functional groups . They are often used as intermediates in the synthesis of other compounds .

Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds have unique physicochemical properties due to the presence of the trifluoromethyl group and the phenyl group . The exact properties would depend on the specific compound.

科学的研究の応用

Palladium-catalyzed Cross-couplings

Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides, including compounds similar to 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride, with organostannanes have been explored. This reaction facilitates the creation of carbon-carbon bonds, offering a new and cost-effective method for synthesizing complex molecules. Such reactions are particularly relevant for the development of new materials and drugs, showcasing the versatility of sulfonyl chlorides in medicinal chemistry and material sciences (Dubbaka & Vogel, 2003).

Reductive Trifluoromethylation

An innovative approach to the reductive nucleophilic trifluoromethylation of aldehydes using phenyl trifluoromethyl sulfone has been reported. This process involves activating magnesium metal to induce a desulfonylative trifluoromethylation process. This method provides an efficient alternative for trifluoromethylation of both enolizable and non-enolizable aldehydes, highlighting the utility of sulfonyl chloride derivatives in synthesizing fluorinated compounds, which are of great interest in pharmaceutical chemistry (Zhao et al., 2010).

Synthesis of Sterically Hindered Sulfonyl Chlorides

The synthesis and molecular-electronic structure investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted. Such studies are crucial for understanding the reactivity and potential applications of these compounds in designing novel chemical entities for various industrial and research purposes (Rublova et al., 2017).

Functional Aromatic Multisulfonyl Chlorides

Research into the synthesis of functional aromatic multisulfonyl chlorides has provided new pathways for creating complex organic molecules. These compounds serve as key building blocks in the synthesis of dendritic and other complex structures, which have applications ranging from materials science to drug delivery systems (Percec et al., 2001).

Atom Transfer Radical Addition Reactions

The use of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under visible light conditions has been explored. This methodology allows for the addition of fluoroalkyl groups to unsaturated carbonyl compounds, yielding α-chloro-β-fluoroalkylcarbonyl products. Such reactions are significant for synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Tang & Dolbier, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-phenyl-2-[2-(trifluoromethyl)phenyl]ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3O2S/c16-22(20,21)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)15(17,18)19/h1-9,13H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQDIRLQXSENDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

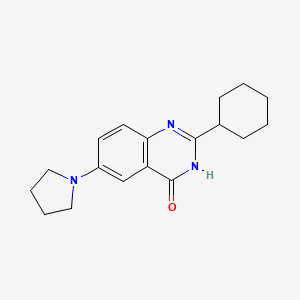

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)

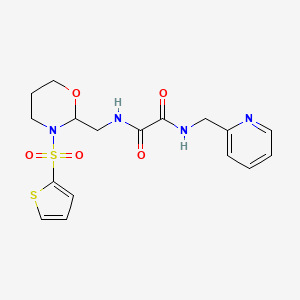

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)

![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

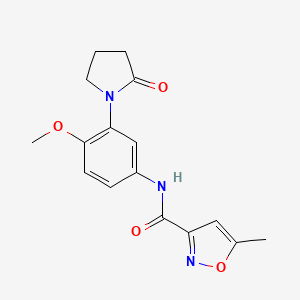

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)